Physicochemical Differentiation: XLogP3, Hydrogen-Bond Acceptor Count, and Rotatable Bond Count vs. 4-(1,3-Benzothiazol-2-ylmethyl)aniline
Computed physicochemical properties from PubChem reveal distinct differences between CAS 1913547-23-5 and its closest commercially available analog, 4-(1,3-benzothiazol-2-ylmethyl)aniline (CAS 37859-28-2). The target compound exhibits a lower predicted lipophilicity (XLogP3 = 3.1) compared to the analog (XLogP3 = 3.9), a higher hydrogen-bond acceptor count (4 vs. 3), and greater conformational flexibility (4 rotatable bonds vs. 2), arising from the tertiary amine linker and ortho-aniline substitution [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-(1,3-Benzothiazol-2-ylmethyl)aniline (XLogP3 = 3.9) |
| Quantified Difference | ΔXLogP3 = -0.8 (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target; 2025.09.15 for comparator) |
Why This Matters
The lower lipophilicity and additional hydrogen-bond acceptor of the target compound may translate into improved aqueous solubility and a different membrane permeability profile, factors critical for in vitro assay compatibility and in vivo pharmacokinetics, though direct experimental solubility or permeability data are not available.
- [1] PubChem. (2026). Compound Summary for CID 104631255: 2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 3683919: 4-((1,3-Benzothiazol-2-yl)methyl)aniline. National Center for Biotechnology Information. View Source
